N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the 3-Fluorophenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the 2-Chlorobenzyl Group: This can be done using alkylation reactions.
Final Acetylation: The compound is acetylated to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can occur at various functional groups, including the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some quinoxaline derivatives have been studied for their anticancer properties.
Anti-inflammatory Drugs: They may also have anti-inflammatory effects.
Industry
Dyes and Pigments: Quinoxaline derivatives can be used in the production of dyes and pigments.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
2,3-Diphenylquinoxaline: Another derivative with potential medicinal applications.
6,7-Dimethoxyquinoxaline: Known for its use in biochemical research.
Uniqueness
N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C25H20ClFN4O3 |
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Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-chlorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20ClFN4O3/c1-16(32)30(14-17-7-2-3-10-20(17)26)24-25(34)31(22-12-5-4-11-21(22)29-24)15-23(33)28-19-9-6-8-18(27)13-19/h2-13H,14-15H2,1H3,(H,28,33) |
InChI Key |
NMKRXSUYISFMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1Cl)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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